molecular formula C16H15ClF3NO2 B5727447 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B5727447
M. Wt: 345.74 g/mol
InChI Key: FAQHXCOSKTTWAB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and an ethyl-substituted furan ring

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO2/c1-2-11-4-5-12(23-11)6-8-15(22)21-14-9-10(16(18,19)20)3-7-13(14)17/h3-5,7,9H,2,6,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHXCOSKTTWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The chlorinated phenyl ring can be synthesized through a halogenation reaction, where a phenyl ring is treated with chlorine gas in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Synthesis of the Ethyl-Substituted Furan Ring: The ethyl-substituted furan ring can be synthesized through a Friedel-Crafts alkylation reaction, where furan is treated with ethyl chloride in the presence of a Lewis acid catalyst.

    Coupling of Intermediates: The final step involves coupling the chlorinated phenyl intermediate with the ethyl-substituted furan ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethylfuran-2-yl)propanamide is unique due to its combination of a chlorinated phenyl ring, a trifluoromethyl group, and an ethyl-substituted furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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